molecular formula C23H24N4O4S2 B11502828 Ethyl 2-{[4-(diphenylamino)-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-1,3,5-triazin-2-YL]sulfanyl}acetate

Ethyl 2-{[4-(diphenylamino)-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-1,3,5-triazin-2-YL]sulfanyl}acetate

Cat. No.: B11502828
M. Wt: 484.6 g/mol
InChI Key: VGXXQZAQONBSPM-UHFFFAOYSA-N
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Description

Ethyl 2-{[4-(diphenylamino)-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-1,3,5-triazin-2-YL]sulfanyl}acetate is a complex organic compound characterized by its unique structure, which includes a triazine ring, diphenylamino group, and ethoxy-oxoethyl sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[4-(diphenylamino)-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-1,3,5-triazin-2-YL]sulfanyl}acetate typically involves multiple steps. One common method includes the reaction of 4-(diphenylamino)-6-chloro-1,3,5-triazine with ethyl 2-mercaptoacetate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[4-(diphenylamino)-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-1,3,5-triazin-2-YL]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Nucleophiles like amines, thiols, and alcohols, with bases like triethylamine or sodium hydride.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted triazine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-{[4-(diphenylamino)-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-1,3,5-triazin-2-YL]sulfanyl}acetate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-{[4-(diphenylamino)-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-1,3,5-triazin-2-YL]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[4-(diphenylamino)-6-(methylsulfanyl)-1,3,5-triazin-2-YL]sulfanyl}acetate
  • Ethyl 2-{[4-(diphenylamino)-6-(phenylsulfanyl)-1,3,5-triazin-2-YL]sulfanyl}acetate
  • Ethyl 2-{[4-(diphenylamino)-6-(butylsulfanyl)-1,3,5-triazin-2-YL]sulfanyl}acetate

Uniqueness

Ethyl 2-{[4-(diphenylamino)-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-1,3,5-triazin-2-YL]sulfanyl}acetate is unique due to the presence of the ethoxy-oxoethyl sulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C23H24N4O4S2

Molecular Weight

484.6 g/mol

IUPAC Name

ethyl 2-[[4-(2-ethoxy-2-oxoethyl)sulfanyl-6-(N-phenylanilino)-1,3,5-triazin-2-yl]sulfanyl]acetate

InChI

InChI=1S/C23H24N4O4S2/c1-3-30-19(28)15-32-22-24-21(25-23(26-22)33-16-20(29)31-4-2)27(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3

InChI Key

VGXXQZAQONBSPM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NC(=NC(=N1)N(C2=CC=CC=C2)C3=CC=CC=C3)SCC(=O)OCC

Origin of Product

United States

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